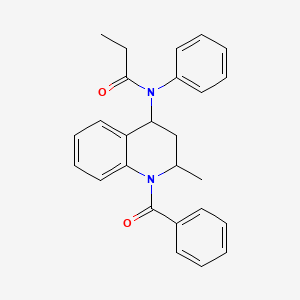
9-(3-fluorophenyl)-6,8-dimethoxy-3,4,9,10-tetrahydroacridin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3-fluorophenyl)-6,8-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one is a complex organic compound that belongs to the acridine family Acridines are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-fluorophenyl)-6,8-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the reaction of 3-fluoroaniline with a suitable aldehyde, followed by cyclization and methoxylation steps. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction parameters, including the concentration of reactants, reaction time, and purification techniques to ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
9-(3-fluorophenyl)-6,8-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl and methoxy groups can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction could produce a fully hydrogenated acridine compound.
Aplicaciones Científicas De Investigación
9-(3-fluorophenyl)-6,8-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of fluorescent probes and materials for biomedical applications.
Mecanismo De Acción
The mechanism of action of 9-(3-fluorophenyl)-6,8-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the biological context and the specific application being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-fluoroamphetamine: A stimulant drug with similar fluorophenyl substitution.
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: A compound with a fluorophenyl group and sulfonamide functionality.
Uniqueness
9-(3-fluorophenyl)-6,8-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one is unique due to its combination of fluorophenyl and methoxy groups on the acridine scaffold. This structural arrangement may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C21H20FNO3 |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
9-(3-fluorophenyl)-6,8-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one |
InChI |
InChI=1S/C21H20FNO3/c1-25-14-10-16-21(18(11-14)26-2)19(12-5-3-6-13(22)9-12)20-15(23-16)7-4-8-17(20)24/h3,5-6,9-11,19,23H,4,7-8H2,1-2H3 |
Clave InChI |
PRYANPJREGJBNM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)F)C(=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B12491314.png)
![1-(4-chlorophenyl)-6-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12491326.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B12491334.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12491337.png)
![N-{2-[(5-bromo-2-hydroxybenzyl)amino]ethyl}furan-2-carboxamide](/img/structure/B12491339.png)
![N-(3-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12491340.png)
![5-(4-methylbenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B12491351.png)

![1-{2-[(2,5-Dimethoxyphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12491362.png)
![2-(2-tert-butyl-9H-imidazo[1,2-a]benzimidazol-9-yl)-N,N-dimethylethanamine](/img/structure/B12491370.png)
![1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione](/img/structure/B12491372.png)
![5-(3-ethoxyphenyl)-4-hydroxy-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12491373.png)

![3-(2-methoxyethyl)-5-methyl-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12491381.png)
